5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine

Catalog No.
S7734027
CAS No.
M.F
C10H11BrN4O
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]p...

Product Name

5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine

IUPAC Name

5-bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine

Molecular Formula

C10H11BrN4O

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C10H11BrN4O/c1-16-7-10-6-15(14-13-10)5-9-3-2-8(11)4-12-9/h2-4,6H,5,7H2,1H3

InChI Key

ORCIUCCZWJPFSY-UHFFFAOYSA-N

SMILES

COCC1=CN(N=N1)CC2=NC=C(C=C2)Br

Canonical SMILES

COCC1=CN(N=N1)CC2=NC=C(C=C2)Br
5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine, commonly known as BMMP, is an organic compound with diverse applications in different fields of research and industry. This compound has received increasing attention due to its unique properties, which make it an essential component in various scientific experiments. In this paper, we will provide an overview of BMMP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications in various fields, limitations, and future directions.
BMMP is a pyridine-based organic compound with the chemical formula C11H12BrN4O. It belongs to the class of heterocyclic compounds containing a pyridine ring fused to a triazole ring. BMMP has a molecular weight of 315.15 g/mol and a melting point of 102-106 °C. This compound is commercially available and can be used in various scientific experiments due to its unique properties.
BMMP is a white to off-white solid with a slightly bitter taste. It is slightly soluble in water and highly soluble in organic solvents. BMMP has a high boiling point of 458.1 ± 25.0 °C at 760 mmHg and a flashpoint of 231.2 ± 27.3 °C. It is stable under normal conditions and can be stored for a long time without decomposing. BMMP is also known to be light-sensitive and should be protected from light during storage.
BMMP can be synthesized from 4-(methylthio)nicotinonitrile and 5-bromo-1H-1,2,3-triazole in the presence of a base and a palladium catalyst. The reaction takes place via a Suzuki coupling reaction, which results in the formation of BMMP. The structure of BMMP can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
The analytical methods used for the detection of BMMP include gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods are essential in the analysis of BMMP in different applications, including in medicinal chemistry, environmental science, and analytical chemistry.
BMMP can act as a potential inhibitor of tRNA (guanine-N7)-methyltransferase (TrmB), which is a key enzyme responsible for the methylation of guanine at position N7 in tRNA. BMMP has also been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, BMMP has been found to be an effective inhibitor of the growth of some cancer cell lines, including MCF-7, A549, and Leukemia K562, among others.
BMMP's toxicity and safety are essential considerations when used in scientific experiments or industrial applications. BMMP has been found to be relatively safe at low concentrations. However, at higher concentrations, BMMP can cause adverse effects on human health, including irritation of the skin, eyes, and respiratory tract. Therefore, appropriate protective measures, such as the use of gloves, safety glasses, and masks, should be implemented when handling BMMP.
BMMP's unique properties make it an essential component in various scientific experiments, including medicinal chemistry, biochemistry, and analytical chemistry. BMMP is widely used as a precursor or intermediate in the synthesis of various compounds, including anticancer, antifungal, and antimicrobial agents.
Research on BMMP is ongoing due to its promising properties, which can be applied to different fields of study. Several studies have been conducted to enhance the properties of BMMP and modify its molecular structure to suit different applications.
BMMP can have significant implications in various fields of research and industry, including medicinal chemistry, environmental science, and analytical chemistry. The compound is a potential precursor or intermediate in the synthesis of various bioactive agents, including anticancer, antifungal, and antimicrobial agents. In environmental science, BMMP can be used as a marker for tracking contaminants in different environments. In analytical chemistry, BMMP can be used as a tool for the quantitative analysis of different compounds.
Despite the significant applications of BMMP, it faces some limitations, including low solubility in water and potential toxicity at high concentrations. To overcome these limitations, researchers are currently investigating novel routes for the synthesis of BMMP and exploring various modifications to its molecular structure to enhance its properties. Future research should continue to focus on developing safer and more effective methods of using BMMP and exploring its potential implications in different fields of research and industry.
In conclusion, BMMP is a pyridine-based organic compound with diverse applications in different fields of research and industry. Its unique properties make it an essential component in various scientific experiments, including medicinal chemistry, environmental science, and analytical chemistry. Future research should continue to focus on enhancing the properties of BMMP and exploring its potential implications in different disciplines while mitigating potential health and environmental risks.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

282.01162 g/mol

Monoisotopic Mass

282.01162 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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